molecular formula C22H17N5O4 B2618050 3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide CAS No. 1003556-06-6

3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

Cat. No. B2618050
CAS RN: 1003556-06-6
M. Wt: 415.409
InChI Key: QCUJFAALUVJASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which is the core structure of the compound, involves the cyclization of 5-acetyl-4-aminopyrimidines acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrido[2,3-d]pyrimidin-3-yl group attached to a phenyl group via a nitrogen atom. This structure is further substituted with a 3-methyl group and a 4-nitrobenzamide group.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines typically involve the cyclization of 5-acetyl-4-aminopyrimidines . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .

Safety and Hazards

The safety and hazards associated with the compound are not specified in the search results. The compound is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines could involve the further evaluation of their chemical properties and biological activity . This is a rapidly growing area of organic synthesis due to the wide range of biological activities exhibited by compounds of this class .

properties

IUPAC Name

3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-12-15(5-10-19(13)27(30)31)21(28)25-16-6-8-17(9-7-16)26-14(2)24-20-18(22(26)29)4-3-11-23-20/h3-12H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJFAALUVJASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

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